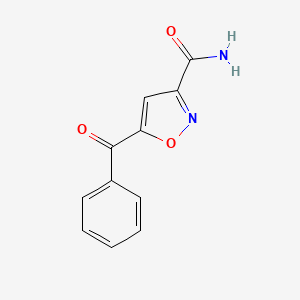

5-Benzoylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-11(15)8-6-9(16-13-8)10(14)7-4-2-1-3-5-7/h1-6H,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISKSAOLGDKRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=NO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301175 | |

| Record name | 5-Benzoyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924862-05-5 | |

| Record name | 5-Benzoyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924862-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Benzoylisoxazole 3 Carboxamide

Established Synthetic Pathways for 5-Benzoylisoxazole-3-carboxamide Precursors

The synthesis of this compound typically proceeds through the formation of a key precursor, 5-benzoylisoxazole-3-carboxylic acid or its ester, which is subsequently converted to the desired carboxamide. The construction of the isoxazole (B147169) ring itself is central to this process. A common and effective method for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comresearchgate.net

Cyclization of α-Hydroxyimino Nitriles O-Alkylated with Bromoacetophenones

While not directly reported for this compound, a related synthetic strategy for isoxazole formation involves the cyclization of α-hydroxyimino nitriles that have been O-alkylated with α-haloketones, such as bromoacetophenones. This general approach provides a pathway to various substituted isoxazoles.

One-Pot Synthetic Routes from Oximinocyanoacetamides

One-pot syntheses are highly valued for their efficiency. In the context of isoxazole synthesis, one-pot procedures starting from precursors like oximinocyanoacetamides can provide a direct route to functionalized isoxazole systems. These methods often involve the generation of a nitrile oxide in situ, which then undergoes a cycloaddition reaction.

A plausible and more direct precursor to 5-benzoylisoxazole-3-carboxylic acid is a benzoyl-substituted 1,3-dicarbonyl compound. For instance, the reaction of a compound like benzoylpyruvic acid or its ester with hydroxylamine would be expected to yield the desired 5-benzoylisoxazole-3-carboxylic acid or its corresponding ester. This is based on the well-established Claisen isoxazole synthesis, which utilizes the reaction of 1,3-dicarbonyls with hydroxylamine. rsc.org Although this specific reaction for the 5-benzoyl derivative is not explicitly detailed in the provided search results, it represents a standard and logical approach to the target precursor.

Once the 5-benzoylisoxazole-3-carboxylic acid is obtained, it can be converted to the final this compound. This transformation is a standard amidation reaction. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by the reaction with ammonia or an appropriate amine.

Derivatization Strategies and Reactivity Profiles

The reactivity of this compound can be explored through various chemical transformations. The benzoyl group, in particular, offers a site for further reactions. One such notable transformation is the Friedländer condensation, which is a powerful method for the synthesis of quinolines. jk-sci.comwikipedia.org

Friedländer Condensation Reactions

The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, leading to the formation of a quinoline ring system. jk-sci.comwikipedia.org For a 5-acylisoxazole derivative to participate in a Friedländer-type reaction, it would typically need to be converted into a substrate bearing an o-amino ketone functionality. While direct Friedländer reactions of 5-benzoylisoxazole itself are not documented in the provided results, the reaction of other heterocyclic systems, such as 5-amino-4-cyano-1,3-oxazoles, in Friedländer-type condensations has been reported. This suggests that with appropriate functionalization, the isoxazole scaffold can be a building block for more complex heterocyclic systems.

In a hypothetical scenario where a suitable o-amino benzoyl isoxazole derivative is prepared, its reaction with activated α-methylene ketones like acetophenone (B1666503) or p-bromoacetophenone under acidic or basic catalysis would be expected to yield substituted quinolines. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

Table 1: Hypothetical Friedländer Condensation Products with Activated α-Methylene Ketones

| Isoxazole Reactant (Hypothetical) | α-Methylene Ketone | Expected Quinoline Product |

|---|---|---|

| o-Amino Benzoyl Isoxazole Derivative | Acetophenone | Phenyl-substituted Isoxazolyl-quinoline |

This table presents expected products based on the general mechanism of the Friedländer condensation, as specific examples with 5-benzoylisoxazole derivatives were not found in the search results.

Similarly, the condensation of a hypothetical o-amino benzoyl isoxazole derivative with β-diketones such as acetylacetone (B45752) or benzoylacetone (B1666692) would also be anticipated to produce quinoline derivatives. The greater reactivity of β-diketones in such condensations often leads to efficient cyclization.

Table 2: Hypothetical Friedländer Condensation Products with β-Diketones

| Isoxazole Reactant (Hypothetical) | β-Diketone | Expected Quinoline Product |

|---|---|---|

| o-Amino Benzoyl Isoxazole Derivative | Acetylacetone | Acetyl- and methyl-substituted Isoxazolyl-quinoline |

This table illustrates the potential outcomes of the Friedländer condensation with β-diketones, based on established reaction mechanisms. Specific literature for these reactions with the specified isoxazole was not identified.

Reactions Involving Carboxamide and Related Functional Groups

The carboxamide group at the 3-position of the isoxazole ring and its derivatives are key functionalities for the construction of various fused heterocyclic systems and for the synthesis of extended molecular architectures.

The reaction of isoxazole derivatives bearing a carboxamide or a related functional group with hydrazides is a valuable method for the synthesis of fused pyrazole (B372694) ring systems. For instance, the condensation of an appropriately functionalized isoxazole with hydrazine can lead to the formation of pyrazolo[3,4-d]isoxazole derivatives. The adaptability of 5-aminopyrazole derivatives, which can be conceptually derived from the reaction of a β-ketonitrile precursor with hydrazine, highlights the utility of this approach in generating fused pyrazoles. nih.gov

Microwave-accelerated synthesis has been successfully employed for the preparation of isoxazole hydrazides, which can be precursors to fused systems. nih.gov The reaction of a 3-carboethoxy-4-acetyl-isoxazole with hydrazines can lead to the formation of isoxazolo[3,4-d]pyridazinones, demonstrating the propensity of these systems to undergo cyclization.

The synthesis of fused pyrimidine (B1678525) systems, such as isoxazolo[5,4-d]pyrimidines, can be achieved through the cyclization of a suitably functionalized isoxazole precursor. While direct reaction of this compound with nitriles like acetonitrile or chloroacetonitrile to form a pyrimidine ring is not a commonly reported transformation, analogous cyclizations of 5-aminoisoxazole derivatives are well-established.

For example, the reaction of 5-aminopyrazole derivatives with chloroacetonitrile has been used to prepare imidazo[1,2-b]pyrazole derivatives. nih.gov A similar strategy could potentially be envisioned for a 5-amino-isoxazole-3-carboxamide, where the amino group and the carboxamide nitrogen could participate in a cyclization with a suitable dinitrile or a related synthon to form a pyrimido[4,5-d]isoxazole core. The synthesis of fused 4-amino pyrimidine derivatives has been achieved through the cycloaddition of fused 4-amino nicotino nitriles with reagents like formamide. sciencescholar.us This suggests that a precursor derived from this compound could potentially undergo similar cyclizations.

The carboxamide functionality of this compound can be readily modified through various coupling reactions to generate extended derivatives. Standard amide coupling reactions, utilizing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt), can be employed to couple the corresponding isoxazole-3-carboxylic acid (obtained by hydrolysis of the amide) with a wide range of amines. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of C-N bonds. nih.gov While typically applied to aryl halides, related methodologies could potentially be adapted for the functionalization of the isoxazole core or the benzoyl moiety, leading to the synthesis of complex carboxamide derivatives. Palladium(II) thiocarboxamide complexes have also been utilized as catalysts in Suzuki coupling reactions, indicating the compatibility of carboxamide-like functionalities in palladium-catalyzed processes. nih.gov The synthesis of isoxazole-carboxamide derivatives has been achieved through the coupling of isoxazole-carboxylic acids with various aniline (B41778) derivatives using activating agents like EDC and 4-dimethylaminopyridine (DMAP). nih.gov

Isoxazole Ring Transformations and Functionalization

The reactivity of the isoxazole ring in this compound allows for a variety of transformations, leading to the synthesis of diverse molecular architectures. These transformations can be broadly categorized into those that retain the isoxazole core and those that proceed via ring-opening.

Palladium-Catalyzed Hydrogenation and Ring Opening

Palladium-catalyzed hydrogenation is a powerful tool for the reductive transformation of isoxazoles. This process can lead to the selective reduction of substituents or the cleavage of the N-O bond, resulting in the opening of the isoxazole ring. The outcome of the reaction is highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and pressure, as well as the substitution pattern of the isoxazole ring.

In the context of 5-acylisoxazoles, which are structurally analogous to this compound, palladium-catalyzed hydrogenation typically results in the reductive cleavage of the N-O bond. This transformation yields a β-enaminone intermediate, which can then be further transformed or isolated. The general mechanism involves the oxidative addition of the N-O bond to the palladium catalyst, followed by hydrogenolysis.

While specific studies on the palladium-catalyzed hydrogenation of this compound are not extensively documented, the expected transformation based on related 5-acylisoxazoles would proceed as follows:

Table 1: Plausible Reaction Scheme for Palladium-Catalyzed Hydrogenation and Ring Opening of this compound

| Reactant | Catalyst | Reagents | Product |

| This compound | Pd/C | H₂ | (Z)-4-amino-1-phenyl-4-(1H-pyrazol-5-yl)but-3-en-1-one |

The resulting β-enaminone is a versatile synthetic intermediate. The presence of both an enamine and a ketone functionality allows for a variety of subsequent reactions, including cyclizations to form other heterocyclic systems. For instance, treatment of the β-enaminone with hydrazines can lead to the formation of pyrazole derivatives.

Stereoselective Syntheses of Dihydroisoxazole Derivatives

Dihydroisoxazoles, also known as isoxazolines, are another important class of heterocyclic compounds with a broad spectrum of biological activities. The stereoselective synthesis of dihydroisoxazole derivatives from this compound would involve the controlled reduction of the isoxazole ring. However, the direct stereoselective reduction of a pre-formed isoxazole ring to a dihydroisoxazole is a challenging transformation and is not a commonly reported method.

The more prevalent and stereocontrolled methods for accessing dihydroisoxazoles involve 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkene. In the context of synthesizing derivatives related to this compound, a retrosynthetic approach would disconnect the dihydroisoxazole ring into a benzoyl-substituted nitrile oxide and a suitable alkene bearing a carboxamide functionality.

While the direct conversion of this compound to its dihydro derivative via stereoselective reduction is not well-documented, theoretical approaches could involve the use of chiral reducing agents or catalytic asymmetric hydrogenation under specific conditions that favor partial reduction of the isoxazole ring over ring opening. The development of such a methodology would be a valuable contribution to isoxazole chemistry.

Green Chemistry Approaches in this compound Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of pharmaceutical compounds to minimize environmental impact and improve sustainability. For the derivatization of this compound, several green chemistry approaches can be envisioned, drawing from established methods for isoxazole synthesis and modification. mdpi.comresearchgate.netpreprints.orgnveo.orgabap.co.inscholarsresearchlibrary.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comresearchgate.netpreprints.org The synthesis of isoxazole carboxamide derivatives has been successfully achieved using microwave-assisted protocols. mdpi.com This technique can be applied to the derivatization of this compound, for instance, in amidation reactions to modify the carboxamide group or in palladium-catalyzed cross-coupling reactions to functionalize the benzoyl moiety.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nveo.orgabap.co.in Ultrasound-assisted synthesis has been employed for the efficient and green production of various isoxazole derivatives. nveo.orgabap.co.in This methodology could be applied to promote various transformations on the this compound scaffold under milder conditions and in shorter reaction times.

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Additionally, the use of heterogeneous or recyclable catalysts is highly desirable. For the derivatization of this compound, exploring water-based reaction media or employing solid-supported catalysts for hydrogenation or cross-coupling reactions would align with green chemistry principles. The use of agro-waste derived catalysts has also been reported for isoxazole synthesis and could be explored for the derivatization of the target molecule. scholarsresearchlibrary.com

Table 2: Overview of Green Chemistry Approaches Applicable to this compound Derivatization

| Green Chemistry Approach | Potential Application | Advantages |

| Microwave-Assisted Synthesis | Amidation, Cross-Coupling Reactions | Reduced reaction times, Increased yields, Higher purity |

| Ultrasound-Assisted Synthesis | Various functional group transformations | Enhanced reaction rates, Milder conditions |

| Greener Solvents (e.g., water, ethanol) | Synthesis and derivatization reactions | Reduced environmental impact, Increased safety |

| Heterogeneous/Recyclable Catalysts | Hydrogenation, Cross-Coupling Reactions | Ease of separation, Catalyst reuse, Waste reduction |

By integrating these green chemistry approaches, the synthesis and subsequent modification of this compound can be performed in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Analytical Characterization of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.

¹H NMR Data Analysis

In the ¹H NMR spectrum of 5-Benzoylisoxazole-3-carboxamide, distinct signals are expected for the protons of the isoxazole (B147169) ring, the benzoyl group, and the carboxamide moiety. The protons of the phenyl ring in the benzoyl group would typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the carbonyl group. The proton on the isoxazole ring is expected to resonate as a singlet in a region characteristic for isoxazole protons. rsc.org The protons of the carboxamide (-CONH₂) would likely appear as two broad singlets, indicative of their exchangeability and restricted rotation around the C-N bond.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Benzoyl) | 7.40 - 8.20 | Multiplet |

| Isoxazole-H | ~6.80 | Singlet |

| -CONH₂ | 7.50 and 8.00 (broad) | Singlet |

Note: This is a representative table based on general principles and data from related compounds. Actual values may vary.

¹³C NMR Data Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, characteristic signals for the carbonyl carbons of the benzoyl and carboxamide groups are expected to appear downfield (δ 160-180 ppm). nih.gov The carbon atoms of the isoxazole ring will have distinct chemical shifts, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. nih.gov The aromatic carbons of the benzoyl group will resonate in the typical range of δ 120-140 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | ~185 |

| C=O (Carboxamide) | ~165 |

| Isoxazole C3 | ~158 |

| Isoxazole C4 | ~105 |

| Isoxazole C5 | ~170 |

| Aromatic C (Benzoyl) | 128 - 135 |

Note: This is a representative table based on general principles and data from related compounds. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds. The amide N-H stretching vibrations typically appear as two bands in the region of 3100-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations of the benzoyl and carboxamide groups would likely result in strong absorption bands between 1650 and 1750 cm⁻¹. nih.gov The C=N stretching of the isoxazole ring is expected around 1500-1600 cm⁻¹, while the C-O stretching would be observed in the 1000-1300 cm⁻¹ region. researchgate.netchemicalbook.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Benzoyl) | ~1660 | Strong |

| C=O Stretch (Amide) | ~1680 | Strong |

| C=N Stretch (Isoxazole) | 1500 - 1600 | Medium |

| C-O Stretch | 1000 - 1300 | Medium to Strong |

Note: This is a representative table based on general principles and data from related compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, which can be used to confirm the molecular formula. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzoyl group, loss of the carboxamide group, and fragmentation of the isoxazole ring, providing further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula of this compound (C₁₁H₈N₂O₃). A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₈N₂O₃)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 61.11 |

| Hydrogen (H) | 3.73 |

| Nitrogen (N) | 12.96 |

| Oxygen (O) | 22.20 |

Biological and Pharmacological Activities of 5 Benzoylisoxazole 3 Carboxamide Derivatives

Antiproliferative and Anticancer Activities

The isoxazole (B147169) ring is a key structural feature found in several compounds with established anticancer properties. nih.gov This has prompted extensive research into the anticancer potential of 5-benzoylisoxazole-3-carboxamide derivatives.

In vitro Cytotoxicity on Human Cancer Cell Lines (e.g., A549, Hela, MCF7, HCT116)

Numerous studies have evaluated the cytotoxic effects of this compound derivatives on various human cancer cell lines. These in vitro assays are crucial for determining the potential of these compounds as anticancer agents.

A series of novel 5-substituted isoxazole-3-carboxamide (B1603040) derivatives were synthesized and tested for their cytotoxicity against the A549 human lung cancer cell line. researchgate.net Some of these compounds demonstrated moderate proliferative activity at low concentrations. researchgate.net In another study, indole-3-isoxazole-5-carboxamide derivatives were evaluated for their anticancer activities against Huh7, MCF7, and HCT116 cancer cell lines, with some compounds showing potent activity. researchgate.net

The cytotoxic activity of isoxazole-carboxamide derivatives has also been assessed against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Specific derivatives, 2d and 2e , were found to be most active against Hep3B cells, while compound 2d showed the highest activity against HeLa cells. nih.gov Compound 2a exhibited the most potent effect against MCF-7 cells. nih.gov

Forskolin C1-isoxazole derivatives have demonstrated significant anti-cancer activity against the p53-positive MCF-7 breast cancer cell line, with several compounds exhibiting IC₅₀ values of ≤1µM. nih.gov One derivative, 14f , showed high activity in both p53-positive (MCF-7) and p53-negative (BT-474) breast cancer cell lines with an IC₅₀ of 0.5µM. nih.gov

Furthermore, a series of N-substituted 1H-indole-2-carboxamides were evaluated for their antiproliferative activity against MCF-7, K-562, and HCT-116 cell lines. nih.gov Compounds 12 , 14 , and 4 were particularly potent against K-562 cells, while compound 10 showed the most significant activity against HCT-116 cells. nih.gov

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (Lung) | 5o | 0.15 |

| se-182 | 15.80 | |

| MCF-7 (Breast) | 14f | 0.5 |

| 2a | 39.80 (µg/ml) | |

| 3b | 45.97 | |

| HeLa (Cervical) | 2d | 15.48 (µg/ml) |

| 3d | 46.36 | |

| HCT-116 (Colon) | 10 | 1.01 |

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data sourced from multiple studies. nih.govnih.govnih.govnih.govjksus.orgjapsonline.com

Induction of Apoptotic Pathways

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research into this compound derivatives suggests that they can trigger this process in cancer cells.

Studies on N-substituted benzamides have shown that they can induce apoptosis by triggering the release of cytochrome c into the cytosol and activating caspase-9. nih.gov This process appears to be independent of the p53 tumor suppressor protein. nih.gov The overexpression of Bcl-2, an anti-apoptotic protein, was found to inhibit the apoptosis induced by these compounds. nih.gov

Further investigations into novel benzimidazole (B57391) derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest at the S phase in A549 lung cancer cells. nih.gov Molecular docking studies suggest that these compounds may target topoisomerase IIα-DNA. nih.gov

Modulation of Cancer Cell Proliferation

In addition to inducing apoptosis, this compound derivatives can also modulate the proliferation of cancer cells. This is often achieved by interfering with the cell cycle, leading to cell cycle arrest.

N-substituted benzamides have been observed to induce a G2/M cell cycle block in cancer cells prior to the onset of apoptosis. nih.gov This cell cycle arrest occurs even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, indicating that it is an early and distinct event in the compound's mechanism of action. nih.gov

Antimicrobial Activities

The isoxazole scaffold is present in several clinically used antibacterial drugs, highlighting the potential of isoxazole derivatives as antimicrobial agents. mdpi.comnih.gov

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been tested against a range of both Gram-positive and Gram-negative bacteria to determine their spectrum of activity.

Some isoxazole-based chalcones have demonstrated superior antibacterial activity compared to their dihydropyrazole counterparts. mdpi.com For instance, compound 28 , an isoxazole-containing chalcone, exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com

Studies on triazole-isoxazole hybrids have also shown promising results. mdpi.com Compound 7b from this series displayed stronger antibacterial activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa than standard antibiotics. mdpi.com The presence of both triazole and isoxazole pharmacophores, particularly with a chlorine substitution, is thought to contribute to this enhanced activity. mdpi.com

Conversely, some isoxazoline (B3343090) derivatives, while showing activity against certain bacterial species, were found to have no considerable effect on the growth of others. nih.gov

| Bacterial Strain | Compound | MIC (µg/mL) |

| Gram-Positive | ||

| Bacillus cereus | 14f, 15e, 15f | Noteworthy to moderate |

| Staphylococcus aureus | 7b | - |

| Gram-Negative | ||

| Escherichia coli | 7b | - (Inhibition zone: 11.25 mm) |

| Pseudomonas aeruginosa | 7b | - (Inhibition zone: 11.25 mm) |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from multiple studies. mdpi.comresearchgate.net

Antifungal Efficacy Against Pathogenic Fungi

The search for new antifungal agents is critical due to the rise of fungal infections and drug resistance. nih.gov Isoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.net

Dihydropyrazole derivatives of isoxazoles have shown remarkable antifungal activity. mdpi.com For example, compound 46 demonstrated excellent antifungal efficacy with an IC₅₀ of 2 ± 1 µg/mL. mdpi.com

Research on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has shown its effectiveness against Candida albicans and Candida tropicalis. nih.gov This compound was able to eliminate all fungal colonies at a concentration of 1000 ppm and exhibited MIC values of 62.5 µg/mL against C. albicans and 125 µg/mL against C. tropicalis. nih.gov

Furthermore, some isoxazole derivatives have demonstrated significant activity against Candida albicans, a common pathogenic fungus. researchgate.net The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antifungal activity. nih.gov

| Fungal Strain | Compound | MIC (µg/mL) |

| Candida albicans | 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | 62.5 |

| Candida tropicalis | 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | 125 |

| Pathogenic Fungi | 46 (dihydropyrazole) | 2 ± 1 (IC₅₀) |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of fungal growth. Data sourced from multiple studies. mdpi.comnih.gov

Anti-inflammatory Effects

Isoxazole derivatives have demonstrated notable anti-inflammatory properties in various preclinical studies. nih.govnih.gov The anti-inflammatory actions of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov For instance, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, which are significant mediators of inflammation. nih.gov

In a study investigating isoxazole–mercaptobenzimidazole hybrids, significant analgesic and anti-inflammatory activities were observed. nih.gov One particular derivative from a series of indolyl–isoxazolidines demonstrated potent anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage-like cells. nih.gov Its anti-inflammatory potency in a carrageenan-induced paw edema model was found to be comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Furthermore, the anti-inflammatory potential of some isoxazole derivatives has been linked to the substitution pattern on the isoxazole ring. For example, the presence of a benzoyl group at the 5-position of the isoxazole ring in certain 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides was suggested to be important for their potent anti-inflammatory activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound Class | Mechanism of Action/Observed Effect | Reference |

|---|---|---|

| 4,5-Diarylisoxazol-3-carboxylic acids | Potential leukotriene synthesis inhibitors | nih.gov |

| Isoxazole–mercaptobenzimidazole hybrids | Analgesic and anti-inflammatory activities | nih.gov |

| Indolyl–isoxazolidines | Inhibition of TNF-α and IL-6 production; activity comparable to indomethacin | nih.gov |

| 5-Benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides | Potent anti-inflammatory and antibacterial activity attributed to the 5-benzoyl group | nih.gov |

Immunomodulatory Properties

The isoxazole nucleus is a key feature in compounds that exhibit a range of immunomodulatory effects, influencing both humoral and cellular immunity. nih.gov These compounds can act as either immunosuppressants or immunostimulants, highlighting the diverse potential of this chemical scaffold in modulating the immune system. nih.gov

Certain isoxazole derivatives have been shown to modulate the humoral immune response, which is primarily mediated by B-lymphocytes and the production of antibodies. For example, derivatives of isoxazolo[4,5-d]pyrimidine were found to inhibit the in vivo humoral immune response to sheep red blood cells (SRBC). nih.gov Similarly, some 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated an inhibitory effect on the humoral immune response in vitro. nih.govmdpi.com

Conversely, other isoxazole derivatives have been reported to enhance humoral immunity. A notable example is a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which was found to enhance the production of antibodies against SRBC in mice. nih.gov This suggests that specific structural modifications to the isoxazole core can switch the compound's activity from immunosuppressive to immunostimulatory.

The cellular immune response, mediated by T-lymphocytes, can also be influenced by isoxazole derivatives. Studies have shown that these compounds can modulate the proliferation of immune cells, such as splenocytes, which consist of a mixed population of lymphocytes and other immune cells.

For instance, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide and its 4-chlorophenyl analog exhibited regulatory activity in proliferation assays using cells from the thymus, spleen, and lymph nodes. mdpi.com Furthermore, a derivative of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide, while inhibiting the humoral response, was found to stimulate the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo, a T-cell-mediated immune reaction. nih.govmdpi.com This compound also inhibited the phytohaemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov These findings underscore the complex and sometimes differential effects of isoxazole derivatives on various components of the immune system.

Table 2: Immunomodulatory Activity of Selected Isoxazole Derivatives

| Compound Class/Derivative | Effect on Humoral Immunity | Effect on Cellular Immunity | Reference |

|---|---|---|---|

| Isoxazolo[4,5-d]pyrimidine derivatives | Inhibition of in vivo response to SRBC | Suppression of DTH response (by some derivatives) | nih.gov |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Inhibition of in vitro humoral response | Stimulation of inductive phase of DTH; inhibition of PBMC proliferation | nih.govmdpi.com |

| 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide derivative | Enhanced anti-SRBC antibody production | Modulation of T-cell subsets | nih.gov |

| 2-(5-Amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamides | - | Regulatory activity in proliferation of thymus, spleen, and lymph node cells | mdpi.com |

Neuropharmacological Activities

The isoxazole ring is a constituent of several centrally acting drugs and investigational compounds, indicating its importance in the development of agents for neurological and psychiatric disorders.

While direct studies on this compound are lacking, the broader class of isoxazole derivatives has been investigated for antidepressant potential. For example, previously synthesized derivatives of 5-alkyl-6,7-diphenyl-4,5,6,7-tetrahydroisoxazolo[4,5-d]pyrimidine-3-carboxamides were reported to exhibit antidepressive activity. This suggests that the isoxazole-carboxamide scaffold can be a valuable starting point for the design of novel antidepressant agents. The development of new antidepressants is crucial due to the limitations of current therapies, such as delayed onset of action and side effects. nih.gov

Table 3: Neuropharmacological Potential of Isoxazole-Containing Derivatives

| Compound Class | Investigated Activity | Notable Findings |

|---|---|---|

| 5-Alkyl-6,7-diphenyl-4,5,6,7-tetrahydroisoxazolo[4,5-d]pyrimidine-3-carboxamides | Antidepressant | Reported to exhibit antidepressive activity. |

| Zonisamide (marketed drug) | Anticonvulsant | An established antiepileptic drug containing an isoxazole ring. |

Anxiolytic Effects

The isoxazole scaffold has emerged as a structure of significant interest in the development of novel therapeutic agents targeting the central nervous system, including those with anxiolytic properties. Research into isoxazole derivatives has revealed their potential to modulate anxiety-related pathways, offering alternatives to classical anxiolytics like benzodiazepines.

Studies have explored various substituted isoxazoles for their potential to alleviate anxiety. In one line of research, a series of 3,5-disubstituted isoxazole derivatives were synthesized and evaluated for their biological activity. Notably, certain compounds within this class demonstrated anxiolytic effects that were comparable to the standard anxiolytic drug, diazepam, when administered at non-sedative doses. nih.gov The anxiolytic-like activity of new compounds is often evaluated using a battery of behavioral tests in animal models, such as the elevated plus maze (EPM), open field test (OFT), and light/dark aversion tests. nih.govnih.gov For instance, a novel 5-HT3 receptor antagonist, N-n-butyl-3-methoxyquinoxaline-2-carboxamide, demonstrated significant anxiolytic-like effects in mice across these models, indicating the potential of carboxamide derivatives that interact with the serotonin (B10506) system to treat anxiety. nih.gov While not direct isoxazole derivatives, these studies on related heterocyclic carboxamides underscore the pharmacological strategies used to identify anxiolytic potential.

The data suggests that specific substitutions on the isoxazole ring are crucial for achieving significant anxiolytic activity, presenting a promising avenue for the design of new, potentially more selective anxiolytic drugs. nih.govresearchgate.net

Table 1: Comparison of Anxiolytic Activity

| Compound/Class | Type | Key Observation | Reference |

| 3,5-disubstituted isoxazole derivatives | Isoxazole Derivative | Displayed anxiolytic activity comparable to the standard, diazepam, at non-sedative doses. | nih.gov |

| Diazepam | Benzodiazepine (Standard) | A standard anxiolytic drug used as a positive control in preclinical studies. nih.govnih.govnih.gov | |

| N-n-butyl-3-methoxyquinoxaline-2-carboxamide | Quinoxaline Carboxamide (5-HT3 Antagonist) | Exhibited significant anxiolytic-like effects in multiple mouse models of anxiety (EPM, light/dark test, hole board test). | nih.gov |

Antiserotonin Activity

The serotonin (5-hydroxytryptamine, or 5-HT) system is a critical network of neurotransmitters and receptors that regulates a wide range of physiological and psychological processes. Consequently, it is a primary target for drugs treating depression, anxiety, and other neurological disorders. nih.gov Isoxazole derivatives have been identified as potent modulators of the serotonin system, exhibiting activity as both reuptake inhibitors and receptor antagonists.

A significant discovery in this area is a series of centrally active tricyclic isoxazoles that uniquely combine two mechanisms of action: inhibition of serotonin (5-HT) reuptake and blockade of α2-adrenoceptor activity. acs.org The ability of these compounds to block the central serotonin transporter (5-HTT) was confirmed in vivo by their capacity to antagonize the neuronal 5-HT depletion induced by p-chloroamphetamine (pCA) in rats. acs.org This dual-action profile is considered a promising strategy for developing new antidepressant medications.

Furthermore, the broader class of heterocyclic carboxamides, including those with isoxazole-related structures, has shown potent and specific interactions with 5-HT receptor subtypes. For example, a new class of 2-substituted benzoxazole (B165842) carboxamides was identified as potent functional antagonists of the human 5-HT3A receptor, with some compounds showing activity in the nanomolar range. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is implicated in modulating cholinergic transmission and plays a role in emesis and pain perception. nih.gov Other research into benzoxazole derivatives has identified compounds with 5-HT3 receptor partial agonist activity, highlighting the chemical versatility of these scaffolds in fine-tuning their interaction with the serotonin system. nih.gov

Table 2: Antiserotonin Activities of Isoxazole and Related Derivatives

| Compound Class | Specific Action | Target | Evidence | Reference |

| Tricyclic Isoxazoles | Serotonin (5-HT) reuptake inhibition | 5-HT Transporter (5-HTT) | Confirmed by blockade of p-chloroamphetamine (pCA)-induced 5-HT depletion in rats. | acs.org |

| 2-Substituted Benzoxazole Carboxamides | 5-HT3 receptor antagonism | Human 5-HT3A Receptors | Possesses nanomolar in vitro activity. | nih.gov |

| 2-Substituted Benzoxazole Derivatives | 5-HT3 receptor partial agonism | 5-HT3 Receptors | Demonstrated high affinity and good metabolic stability. | nih.gov |

Agronomic Applications: Herbicidal and Fungicidal Potential

In addition to their pharmacological applications, isoxazole carboxamide derivatives have garnered significant attention in the agrochemical field for their potential as effective herbicides and fungicides. researchgate.netresearchgate.net The continuous need for new plant protective agents to combat resistance and address environmental concerns drives the exploration of novel chemical scaffolds like the isoxazole ring. redalyc.org

Fungicidal Potential

Several studies have demonstrated the potent fungicidal activity of isoxazole carboxamides against a wide range of phytopathogenic fungi. scielo.org.mx A series of newly synthesized 3-substituted isoxazolecarboxamides were tested for their efficacy against several damaging fungal strains, including Alternaria alternata, Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani. redalyc.orgscielo.org.mx Within this series, one enantiomerically pure cycloadduct exhibited remarkable potency, achieving 100% growth retardation against all the tested fungal strains. scielo.org.mx

In another study, a series of novel isoxazolol pyrazole (B372694) carboxylates were synthesized and evaluated for their antifungal properties. nih.gov One compound, in particular, displayed exceptionally strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol used as a control in the study. nih.gov These findings underscore the potential of isoxazole-based compounds in developing next-generation fungicides. ontosight.ai

Herbicidal Potential

The isoxazole core is also present in compounds with known herbicidal activity. The mechanism for some of these derivatives is believed to be the inhibition of phytoene (B131915) desaturase, a critical enzyme involved in the biosynthesis of carotenoids in plants. researchgate.netredalyc.org Disruption of this pathway leads to photobleaching and eventual plant death. Patent literature describes herbicidally active 3-phenylisoxazoline-5-carboxamides, further confirming the utility of this chemical class in weed management. google.com

Table 3: Agronomic Activity of Isoxazole Carboxamide Derivatives

| Application | Compound/Class | Target Organism(s) | Key Finding | Reference |

| Fungicidal | 3-Substituted Isoxazolecarboxamide | Alternaria alternata, Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani | A specific enantiomer showed 100% growth retardation against all tested fungal strains. | scielo.org.mx |

| Fungicidal | Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | Exhibited strong activity with an EC50 value of 0.37 μg/mL. | nih.gov |

| Herbicidal | 3-Phenylisoxazoline-5-carboxamides | Weeds | Described as herbicidally active compounds. | google.com |

| Herbicidal | Isoxazole Derivatives (General) | Weeds | Mechanism involves inhibition of the phytoene desaturase enzyme. | researchgate.netredalyc.org |

Structure Activity Relationship Sar Studies of 5 Benzoylisoxazole 3 Carboxamide Derivatives

Impact of Substituent Variations on Isoxazole (B147169) Ring Activity

The isoxazole ring itself and the substituents attached to it are critical determinants of the biological activity of these compounds. nih.gov Alterations at various positions can significantly impact the molecule's interaction with its biological target.

The nature of the substituent at the 5-position of the isoxazole ring plays a pivotal role in the pharmacological activity of 5-benzoylisoxazole-3-carboxamide derivatives. Research has shown that both the steric and electronic properties of this substituent can modulate the compound's potency and selectivity. For instance, in a series of isoxazole derivatives studied for their activity as EPAC antagonists, modifications at the 5-position of the isoxazole moiety were suggested as a potential avenue for developing more potent compounds. utmb.edu

In the context of anticancer activity, the presence and nature of substituents on the phenyl ring of the benzoyl group at the 5-position are crucial. Studies on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives revealed that substituents on the phenyl ring significantly influenced their antiproliferative activities against various cancer cell lines. nih.gov For example, one compound, 2e, which was the most active against the B16F1 melanoma cell line, featured specific substitutions on this phenyl ring. nih.govresearchgate.net

The following table summarizes the activity of selected 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against different cancer cell lines, highlighting the impact of substitutions.

| Compound | Substituent | B16F1 IC₅₀ (µM) | Colo205 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 2a | - | 7.55 | 40.85 | - | - |

| 2e | - | 0.079 | - | - | - |

| Doxorubicin | - | 0.056 | - | - | - |

| Data sourced from a study on phenyl-isoxazole-carboxamide derivatives. nih.govresearchgate.net |

Fusing a pyridine (B92270) or pyrimidine (B1678525) ring to the isoxazole core to form isoxazolo[4,5-b]pyridines and isoxazolo[4,5-d]pyrimidines, respectively, has been a successful strategy to generate novel bioactive molecules. nih.govnih.gov These fused systems often exhibit distinct pharmacological profiles compared to their monocyclic counterparts.

Isoxazolo[4,5-b]pyridines: The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines has been achieved through the Friedlander condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with carbonyl compounds. nih.gov Among a series of newly synthesized derivatives, 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine demonstrated antiproliferative activity at a concentration of 3.9 microg/ml against eight tumor cell lines. nih.gov The synthesis of these fused systems can be accomplished through various methods, including the annulation of a pyridine ring to a functionalized isoxazole core. beilstein-journals.orgresearchgate.net

Isoxazolo[4,5-d]pyrimidines: A number of isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their pharmacological effects, particularly on the immune response. nih.gov For instance, certain derivatives prepared from 4-amino-5-benzoylisoxazole-3-carboxylic acid hydrazide showed significant immunomodulatory activity. nih.gov Compound 10f was identified as a universal inhibitor of the immune response, while compound 8g selectively suppressed the humoral immune response in a mouse model. nih.gov In another study, a series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives were developed as selective Toll-Like Receptor 7 (TLR7) agonists, with some compounds showing potent activity. nih.gov

Modifications of the Carboxamide Moiety and Pharmacological Response

The carboxamide moiety at the 3-position of the isoxazole ring is another key site for structural modification that significantly influences pharmacological activity. The nature of the amine substituent in the carboxamide group can dictate the compound's biological properties.

For instance, in the development of N-arylindazole-3-carboxamide derivatives as antiviral agents against SARS-CoV-2, modifications to the carboxamide group were central to achieving potent inhibitory activity. nih.gov Similarly, studies on benzimidazole (B57391) carboxamide derivatives as PARP-1 inhibitors have highlighted the importance of the carboxamide linkage for binding to the target enzyme. nih.gov The synthesis of isoxazole-carboxamide derivatives through the coupling of isoxazole-carboxylic acid with various aniline (B41778) derivatives has yielded compounds with potent anticancer activities. nih.gov The variation of substituents on the aniline ring directly impacts the cytotoxic potency against different cancer cell lines. nih.govresearchgate.net

Conformational Flexibility and Biological Efficacy

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a pharmacological response. The conformational flexibility of this compound derivatives can influence their biological efficacy. The cyclic nature of some derivatives, for example, can be key to their biological properties, as seen in studies of astin analogues where the cyclic forms were active while the acyclic counterparts were not. nih.gov The introduction of different substituents can alter the preferred conformation of the molecule, thereby affecting its interaction with the active site of a protein. For example, in the design of RORγt allosteric inverse agonists, the isoxazole core's C-4 and C-5 positions were diversified to improve activity and mitigate off-target effects, a process guided by understanding the molecule's binding conformation through X-ray crystallography. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the SAR of this compound derivatives and for designing new, more potent analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various heterocyclic carboxamide derivatives to elucidate the structural requirements for their biological activity. nih.govrsc.orgresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, in a study of benzimidazole carboxamide derivatives as PARP-1 inhibitors, 3D-QSAR models provided insights into the structure-activity correlation, which, combined with molecular docking, helped in the design of novel and potent inhibitors. nih.gov

The following table presents a hypothetical example of a QSAR study on a series of this compound derivatives, illustrating the correlation between physicochemical properties and biological activity.

| Compound | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity | Observed Activity (IC₅₀, µM) |

| 1 | 2.5 | 0.2 | -1.5 | 6.8 | 7.2 |

| 2 | 3.1 | -0.1 | -2.0 | 5.5 | 5.8 |

| 3 | 2.8 | 0.5 | -1.2 | 7.5 | 7.1 |

| 4 | 3.5 | 0.0 | -2.5 | 4.9 | 5.0 |

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a more recent development in QSAR that utilizes an algebraic approach to correlate structural descriptors with biological activity. researchgate.net Instead of traditional multi-regression analysis, S-SAR interprets structural descriptors as vectors in a data space, which are then mapped into an orthogonal space. researchgate.net This method offers an alternative framework for analyzing SAR and can provide unique insights into the relationship between a molecule's structure and its biological function. The S-SAR equation is expressed in a determinant form, and the spectral norm can be used as a substitute for the correlation factor. researchgate.net While specific S-SAR analyses on this compound derivatives are not widely reported, the methodology presents a promising tool for future investigations in this area. researchgate.net

Mechanistic Investigations at the Molecular Level for Derivatives

Identification and Characterization of Molecular Targets

Derivatives of the isoxazole (B147169) carboxamide scaffold have been identified as modulators of several key biological targets, primarily through the inhibition of enzymes and modulation of receptor activity.

The isoxazole carboxamide core is a versatile pharmacophore found in inhibitors of a diverse range of enzymes critical to various disease pathologies.

Carbonic Anhydrase (CA): The isoxazole ring is a key component in a class of inhibitors that target carbonic anhydrases, a family of metalloenzymes involved in physiological processes like pH homeostasis and electrolyte secretion. acs.org Derivatives are often designed as sulfonamides, which are well-known for their CA inhibitory action. nih.gov Studies on isoxazole derivatives have revealed significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. acs.orgnih.gov For instance, certain derivatives have shown promising activity against CA IX, a marker for many human cancers. acs.org The inhibitory mechanism often involves the sulfonamide group anchoring to the zinc ion in the enzyme's active site, while the isoxazole core and its substituents form further interactions within the active site cavity. nih.gov

Acid Ceramidase (AC): A class of benzoxazolone carboxamides, structurally related to isoxazole carboxamides, has been identified as potent, systemically active inhibitors of acid ceramidase (AC). researchgate.netnih.gov AC is a lysosomal cysteine amidase that hydrolyzes ceramide, a bioactive lipid involved in apoptosis, inflammation, and cellular senescence. researchgate.net By inhibiting AC, these compounds can increase ceramide levels, impacting the balance between cell death and proliferation. Structure-activity relationship (SAR) studies have highlighted that an unsubstituted nitrogen atom in the 3-carboxamide moiety is a crucial feature for AC inhibition. researchgate.net

DNA Gyrase: The isoxazole scaffold is integral to certain classes of antibacterial agents that function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. nih.govrsc.org For example, novel spiropyrimidinetriones incorporating a benzisoxazole scaffold have been shown to target DNA gyrase. nih.gov Similarly, other isoxazole derivatives have demonstrated inhibitory activity against Topoisomerase II, a related enzyme. nih.gov

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a role in epigenetic silencing and is a target in cancer therapy. nih.govmdpi.com While a wide range of EZH2 inhibitors have been developed, including those with pyridone-benzamide scaffolds, specific derivatives of 5-benzoylisoxazole-3-carboxamide as EZH2 inhibitors are not prominently featured in current literature. nih.govnih.govnih.gov However, the broader class of carboxamide-containing molecules remains an area of interest for developing EZH2 modulators. nih.gov

Table 1: Enzyme Inhibition by Isoxazole Carboxamide Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Compound A13 showed the highest potency against both enzymes with significant selectivity for COX-2. | A13 : 64 nM (COX-1), 13 nM (COX-2) | researchgate.net, nih.gov, nih.gov |

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | Compound AC2 showed the most promising inhibitory activity among the tested series. | AC2 : 112.3 ± 1.6 µM | acs.org |

| Benzoxazolone Carboxamides | Acid Ceramidase (AC) | Compound 9a identified as a nanomolar inhibitor. | 9a : 64 nM | researchgate.net |

| Isoxazole Derivatives | Topoisomerase II | Halogen-substituted analogues demonstrated valuable cytotoxic effects linked to enzyme inhibition. | Not specified | nih.gov |

Beyond enzyme inhibition, isoxazole carboxamide derivatives have been shown to modulate the function of ionotropic glutamate (B1630785) receptors, which are crucial for neurotransmission.

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are involved in nociceptive transmission and inflammatory pain. Electrophysiological studies demonstrated that these compounds can act as powerful inhibitors of AMPA receptor activity. For example, derivatives designated CIC-1 and CIC-2 produced an 8-fold and 7.8-fold inhibition of receptor activity, respectively. This modulation extends to altering the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. The findings suggest that the isoxazole-4-carboxamide scaffold is a promising framework for developing novel analgesics targeting AMPA receptors.

Table 2: Modulation of AMPA Receptors by Isoxazole-4-Carboxamide Derivatives

| Derivative | Target Receptor | Effect | Potency | Reference |

|---|---|---|---|---|

| CIC-1 | AMPA Receptor | Inhibition of whole-cell currents | ~8-fold inhibition | |

| CIC-2 | AMPA Receptor | Inhibition of whole-cell currents | ~7.8-fold inhibition |

Molecular Interactions with Biological Macromolecules

Molecular docking and computational studies have provided significant insights into the specific interactions between isoxazole carboxamide derivatives and their biological targets. These interactions, which include hydrogen bonding, hydrophobic, and electrostatic forces, are fundamental to their binding affinity and selectivity.

The isoxazole ring and the carboxamide linker are capable of acting as both hydrogen bond donors and acceptors, facilitating anchoring of the ligand within the active site of an enzyme or receptor. nih.govnih.gov

In studies of isoxazole derivatives as carbonic anhydrase inhibitors, hydrogen bonds are crucial for orienting the molecule correctly. acs.org For AMPA receptor modulators, the carboxamide group is a key player in forming hydrogen bonds with amino acid residues in the receptor's binding pocket, contributing to the stability of the ligand-receptor complex. Similarly, for acid ceramidase inhibitors, the NH group of the 3-carboxamide moiety is considered an essential structural feature for activity, strongly implying its role as a hydrogen bond donor. researchgate.net

Hydrophobic interactions are critical for the binding of many isoxazole derivatives, particularly those targeting enzymes like COX and topoisomerase. nih.gov

In COX-2 inhibitors, the phenyl rings attached to the isoxazole-carboxamide core engage in hydrophobic interactions within a secondary binding pocket of the enzyme. nih.govnih.gov The specific substitution patterns on these rings can enhance binding; for example, a 3,4-dimethoxy substitution on one phenyl ring and a chloro-substituent on another were found to create ideal binding interactions. nih.govnih.gov For certain isoxazole derivatives targeting topoisomerase II, hydrophobic binding interactions were also favored. nih.gov

The spatial arrangement and electronic properties of the aromatic rings also contribute to binding. In AMPA receptor modulators, the non-coplanar arrangement between the phenyl and isoxazole rings is critical for effective alignment within the binding pocket.

Pathways Modulated by Active Derivatives (e.g., Cell Cycle, Apoptosis)

By interacting with specific molecular targets, derivatives of this compound can modulate critical cellular signaling pathways, most notably those controlling the cell cycle and programmed cell death (apoptosis).

The ability of some isoxazole-carboxamide derivatives to induce apoptosis is a key mechanism behind their potential as anticancer agents. rsc.org For example, certain derivatives were found to shift cancer cells from necrosis towards apoptosis. rsc.org This pro-apoptotic effect is often linked to the modulation of the cell cycle. Studies have shown that these compounds can cause cell cycle arrest at different phases. One series of isoxazole-carboxamide derivatives induced a delay in the G2/M phase in liver cancer cells. rsc.org Another well-known isoxazole-carboxamide drug, Leflunomide, has been shown to induce cell cycle arrest at the S phase.

Furthermore, the inhibition of acid ceramidase directly impacts pathways controlling cell fate. By preventing the breakdown of ceramide, a pro-apoptotic lipid, these inhibitors can elevate its intracellular levels, thereby promoting apoptosis and counteracting cell survival signals. researchgate.netnih.gov This mechanism is particularly relevant in cancers where ceramide levels are abnormally low. nih.gov

Computational and Theoretical Studies in 5 Benzoylisoxazole 3 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules like 5-Benzoylisoxazole-3-carboxamide. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For a molecule like this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. For instance, in related benzimidazole (B57391) derivatives, the HOMO-LUMO energy gap has been used to estimate chemical stability and electron conductivity. researchgate.net The pictorial representation of the HOMO and LUMO would show the distribution of these orbitals across the benzoyl, isoxazole (B147169), and carboxamide moieties, indicating the most probable sites for molecular interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for the target compound is not available.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps in identifying the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue). These maps are crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the benzoyl and carboxamide groups, as well as the nitrogen of the isoxazole ring, indicating these are sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amide group and the aromatic ring, suggesting these are sites for nucleophilic attack. researchgate.net Studies on other heterocyclic compounds have demonstrated the utility of MEP maps in understanding intermolecular interactions. researchgate.netresearchgate.net

Global Reactivity Indices Determination

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the frontier orbitals and are instrumental in comparing the reactivity of different compounds. For this compound, these indices would offer a quantitative basis for predicting its behavior in chemical reactions.

Table 2: Hypothetical Global Reactivity Indices for this compound (Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for the target compound is not available.)

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the binding mode and affinity of a potential drug candidate.

In the context of this compound, molecular docking simulations would be employed to explore its potential interactions with various biological targets. For instance, given the prevalence of isoxazole and carboxamide motifs in bioactive molecules, this compound could be docked into the active sites of enzymes or receptors implicated in various diseases. The simulation would reveal the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function would estimate the binding affinity. Such studies have been performed on related pyrazole-carboxamide derivatives to understand their inhibitory mechanism against enzymes like carbonic anhydrase.

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the complex.

For a this compound-protein complex identified through docking, an MD simulation would assess the stability of the binding pose. By simulating the system over nanoseconds, researchers can observe how the ligand and protein adapt to each other, whether key interactions are maintained, and calculate the binding free energy with greater accuracy. This provides a more realistic representation of the biological system.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.

If this compound were found to have interesting biological activity, a pharmacophore model could be developed based on its structure and known active analogues. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for its activity. This pharmacophoric fingerprint could then be used to virtually screen extensive compound libraries to identify novel and structurally diverse molecules with potentially similar or improved activity.

Predictive Modeling of Biological Activities

Predictive modeling for this compound and its analogs is centered on establishing a correlation between the physicochemical properties of the molecules and their observed biological activities. This is often achieved through the development of QSAR models.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For isoxazole derivatives, these studies are instrumental in predicting activities such as antimicrobial, anti-inflammatory, and anticancer effects. scite.ainih.gov The development of a robust QSAR model involves calculating a variety of molecular descriptors, which can be categorized as electronic, steric, and hydrophobic.

For a series of isoxazole-carboxamide derivatives, a typical QSAR study would involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Research on related isoxazole-carboxamide derivatives has demonstrated the importance of specific substituents on the phenyl ring and the isoxazole core in influencing their biological potency. For instance, studies on similar structures have shown that the presence of electron-withdrawing or electron-donating groups at specific positions can significantly alter the compound's interaction with its biological target.

Table 1: Illustrative QSAR Data for a Series of Isoxazole-3-Carboxamide (B1603040) Derivatives

| Compound | R1-substituent | R2-substituent | LogP | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) | Experimental Activity (pIC₅₀) |

| 1 | H | H | 2.1 | 3.5 | 5.2 | 5.1 |

| 2 | 4-Cl | H | 2.8 | 4.1 | 5.8 | 5.7 |

| 3 | 4-OCH₃ | H | 2.0 | 3.2 | 5.4 | 5.3 |

| 4 | H | 4-NO₂ | 2.3 | 5.5 | 6.1 | 6.0 |

| 5 | 4-Cl | 4-NO₂ | 3.0 | 6.2 | 6.7 | 6.6 |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to investigate how the molecule might bind to the active site of a specific protein or enzyme.

The process typically involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the isoxazole derivative (ligand) are prepared.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For isoxazole-carboxamide derivatives, docking studies have been employed to predict their binding modes with enzymes like cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs. nih.gov These studies can reveal, for example, that the benzoyl group of this compound might fit into a specific hydrophobic pocket of the enzyme's active site, while the carboxamide group could form crucial hydrogen bonds with nearby amino acid residues. This detailed understanding of the binding interactions is invaluable for the rational design of new, more effective inhibitors.

Future Research Directions and Potential Applications

Development of Next-Generation Isoxazole-Based Scaffolds

The versatility of the isoxazole (B147169) ring system allows for extensive chemical modification, providing a platform for creating next-generation scaffolds with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.org Future efforts will likely focus on:

Regioselective Functionalization: Advanced synthetic techniques will be employed to selectively modify the isoxazole core, the benzoyl group, and the carboxamide moiety. This will allow for the systematic exploration of the chemical space around the core scaffold to establish detailed structure-activity relationships (SAR).

Bioisosteric Replacement: Key functional groups within the 5-benzoylisoxazole-3-carboxamide structure can be replaced with bioisosteres to modulate the compound's properties. For instance, the benzoyl group could be replaced with other aromatic or heteroaromatic rings, and the carboxamide could be substituted with other hydrogen-bonding moieties to optimize interactions with biological targets.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by combining the isoxazole scaffold with other known pharmacophores. mdpi.com This approach aims to generate compounds with dual or multiple modes of action, potentially leading to synergistic therapeutic effects and overcoming drug resistance. An example is the development of triazole-isoxazole hybrids. mdpi.com

| Strategy for Scaffold Development | Rationale | Potential Outcome |

| Regioselective Functionalization | Fine-tuning of steric and electronic properties to optimize target binding. | Derivatives with enhanced potency and selectivity. |

| Bioisosteric Replacement | Improvement of pharmacokinetic and pharmacodynamic properties. | Compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles. |

| Hybrid Molecule Synthesis | Combining multiple pharmacophores to create multi-functional agents. | Multi-target drugs with potential for synergistic effects and reduced resistance. |

Exploration of Novel Biological Targets and Therapeutic Areas

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas. rsc.orgresearchgate.net Future research will aim to identify and validate novel biological targets for compounds derived from the this compound core.

Anticancer Agents: The anticancer potential of isoxazole compounds is a significant area of research. espublisher.com Derivatives have been shown to target crucial cellular components like tubulin and DNA topoisomerase. nih.govnih.gov Future studies could explore their effects on other cancer-related targets such as protein kinases, histone deacetylases (HDACs), and signaling pathways involved in cell proliferation and apoptosis. nih.gov